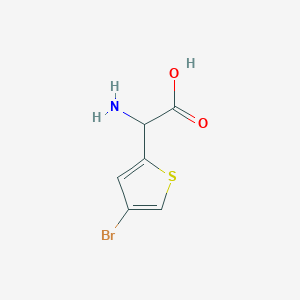

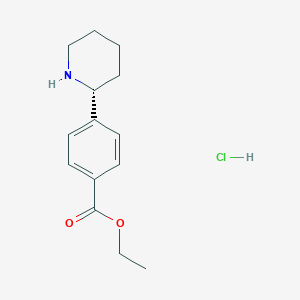

![molecular formula C18H19ClN2O4 B2609780 1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(4-chlorobenzyl)urea CAS No. 1421505-50-1](/img/structure/B2609780.png)

1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(4-chlorobenzyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(4-chlorobenzyl)urea, also known as BIPU-1, is a synthetic compound that has been developed for its potential as a therapeutic agent. The compound has been the subject of scientific research due to its unique chemical structure and potential applications in the field of medicine.

Aplicaciones Científicas De Investigación

Hindered Ureas as Masked Isocyanates

Hindered trisubstituted ureas, such as the one , could potentially undergo substitution reactions with a range of O, N, and S nucleophiles under neutral conditions. This reactivity makes them valuable for synthetic chemists in the preparation of amine derivatives, as they can be efficiently converted into N-protected aniline derivatives incorporating commonly employed amine protecting groups (Hutchby et al., 2009). The remarkable reactivity of such hindered ureas underlines their utility in facilitating carbamoylation reactions, highlighting their significance in organic synthesis.

Electro-Fenton Degradation of Antimicrobials

The structure suggests potential reactivity in degradation processes, similar to those observed for antimicrobials like triclosan and triclocarban under electro-Fenton systems (Sirés et al., 2007). Although the specific compound was not tested, its structural features suggest it might engage in similar oxidative degradation pathways, offering insights into environmental remediation techniques for persistent organic pollutants.

Synthesis of 1,3-Benzoxathiol-2-one Derivatives

In synthetic chemistry, reactions involving N-(4-oxocyclohexa-2,5-dien-1-ylidene)ureas with thiocyanate or thiourea illustrate the compound's potential in generating heterocyclic structures (Konovalova et al., 2020). Such processes underscore the utility of urea derivatives in constructing complex molecular architectures, crucial for the development of new materials and pharmaceuticals.

Lossen Rearrangement: Synthesis of Hydroxamic Acids and Ureas

Ureas can undergo Lossen rearrangement, enabling the synthesis of hydroxamic acids and ureas from carboxylic acids under conditions that avoid racemization (Thalluri et al., 2014). This application is particularly relevant for the synthesis of bioactive molecules and pharmaceuticals, showcasing the compound's relevance in medicinal chemistry.

Propiedades

IUPAC Name |

1-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-3-[(4-chlorophenyl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O4/c19-14-4-1-12(2-5-14)10-21-18(23)20-8-7-15(22)13-3-6-16-17(9-13)25-11-24-16/h1-6,9,15,22H,7-8,10-11H2,(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKJBKAAATZIYAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)NCC3=CC=C(C=C3)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

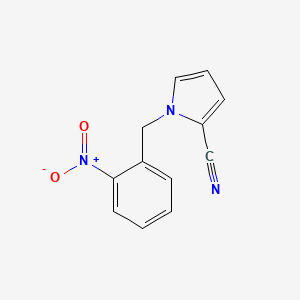

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-methoxybenzamide](/img/structure/B2609698.png)

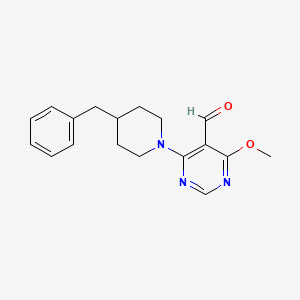

![7-(4-(2-ethylbutanoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2609704.png)

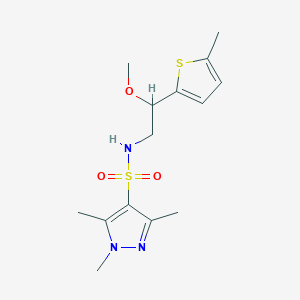

![2-(2-(ethylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2609710.png)

![2-[(4-Chlorobenzyl)thio]acetohydrazide](/img/structure/B2609712.png)

![2-(1,7-dimethyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid](/img/structure/B2609717.png)

![3-(4-Fluoro-phenyl)-2-phenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B2609719.png)